molecular formula C17H23NO5S B214235 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid

Katalognummer B214235
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: GMEAIVBDKJFZFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid, also known as MPTP, is a chemical compound with a wide range of applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies due to its unique properties.

Wirkmechanismus

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid acts as a neurotoxin, specifically targeting dopaminergic neurons in the brain. When 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid is metabolized by the body, it is converted into MPP+, a highly toxic compound that can cause cell death in dopaminergic neurons. This results in a decrease in dopamine levels in the brain, which can lead to symptoms similar to those of Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid depend on the dosage and duration of exposure. In animal studies, exposure to high doses of 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid can cause significant damage to dopaminergic neurons, leading to a decrease in dopamine levels and symptoms similar to those of Parkinson's disease. However, lower doses of 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid can be used to study the effects of dopamine depletion on behavior and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its relatively low cost. However, 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid also has several limitations, including its toxicity and the fact that it may not accurately reflect the complex mechanisms involved in Parkinson's disease.

Zukünftige Richtungen

There are several future directions for research involving 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid, including the development of new animal models for Parkinson's disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new drugs that can protect dopaminergic neurons from 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid-induced toxicity.
In conclusion, 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid is a valuable tool for scientific research, particularly in the study of Parkinson's disease. While it has some limitations, 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid has been instrumental in advancing our understanding of this debilitating disease and may continue to be a valuable tool for future research.

Synthesemethoden

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid can be synthesized in a number of ways, but the most common method involves the reaction of 6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with ethyl chloroformate and diethylamine. This reaction results in the formation of 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid, which can then be purified and used in scientific research.

Wissenschaftliche Forschungsanwendungen

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid has been used in a wide range of scientific studies, including studies on Parkinson's disease, drug addiction, and neurodegenerative diseases. 4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid is particularly useful in Parkinson's disease research, as it can cause symptoms similar to those of Parkinson's disease in animal models.

Eigenschaften

Produktname

4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid

Molekularformel

C17H23NO5S

Molekulargewicht

353.4 g/mol

IUPAC-Name

4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H23NO5S/c1-3-8-23-17(22)15-11-5-4-10(2)9-12(11)24-16(15)18-13(19)6-7-14(20)21/h10H,3-9H2,1-2H3,(H,18,19)(H,20,21)

InChI-Schlüssel

GMEAIVBDKJFZFW-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC(=O)O

Kanonische SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.